2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol is a heterocyclic compound with the molecular formula C₅H₈N₂O₂. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxazole derivative with an amine. For example, the reaction of 2-bromo-1,3-oxazole with ethylenediamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(1,3-thiazol-2-yl)ethan-1-ol: Similar structure but contains a sulfur atom instead of oxygen.
2-Amino-2-(1,3-imidazol-2-yl)ethan-1-ol: Contains an imidazole ring instead of an oxazole ring.
2-Amino-2-(1,3-pyrazol-2-yl)ethan-1-ol: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxygen atom in the oxazole ring can participate in unique interactions that are not possible with sulfur or nitrogen atoms in similar compounds .
Biological Activity
2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol, a compound featuring an oxazole ring, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the chemical formula C4H6N2O and a molecular weight of approximately 128.13 g/mol. Its structure includes an amino group and a hydroxyl group attached to an ethane backbone, which enhances its reactivity and biological potential.
Property | Value |
---|---|
Chemical Formula | C₄H₆N₂O |
Molecular Weight | 128.13 g/mol |
Functional Groups | Amino, Hydroxyl |
Heterocyclic Ring | Oxazole |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 20–40 |
Escherichia coli | 40–70 |
Bacillus subtilis | 10–30 |
These results indicate promising antimicrobial activity, suggesting that this compound could be a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary findings suggest that it may inhibit key enzymes involved in cell proliferation and induce apoptotic mechanisms in cancer cells.
Mechanism of Action
The compound's anticancer effects are hypothesized to stem from its ability to interact with specific molecular targets within cancer cells. This interaction may lead to:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Disruption of metabolic pathways critical for tumor growth
Research Findings
In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MDA-MB-231 (Breast Cancer) | 15–25 |
A549 (Lung Cancer) | 20–30 |
HeLa (Cervical Cancer) | 10–20 |
These findings are indicative of the compound's potential as a lead structure in anticancer drug development .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that enable it to engage with biological targets effectively. The oxazole ring is known for its role in various biochemical processes, including enzyme inhibition and receptor modulation.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : Some studies indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-amino-2-(1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O2/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2 |
InChI Key |
UPTXBHKLTJFLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(CO)N |
Origin of Product |
United States |
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